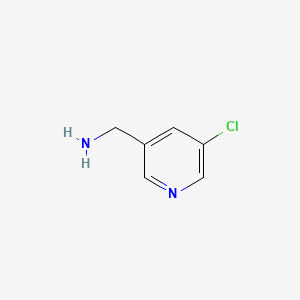

3-(Aminomethyl)-5-chloropyridine

Descripción general

Descripción

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical and Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación

Catalytic Amination Processes

3-(Aminomethyl)-5-chloropyridine is involved in selective catalytic amination processes, where it serves as a substrate or intermediate. For instance, the amination of polyhalopyridines, including 5-bromo-2-chloropyridine, catalyzed by palladium-Xantphos complexes, predominantly yields aminopyridine products with high chemoselectivity and yield. This process underscores the compound's utility in synthesizing chemically selective aminated products, crucial for developing novel compounds in organic synthesis (Ji, Li, & Bunnelle, 2003).

Supramolecular Chemistry and Structural Analysis

The compound plays a significant role in supramolecular chemistry, contributing to the understanding of molecular structures and interactions. For example, studies on cocrystals involving 2-amino-5-chloropyridine with other organic acids reveal insights into hydrogen bonding interactions and crystal packing, aiding in the exploration of molecular assembly and design (Thanigaimani et al., 2015).

Material Science and Photocatalysis

In material science, particularly in photocatalytic applications, derivatives of this compound are studied for their degradation capabilities under UV light, offering potential environmental applications in breaking down pollutants and synthetic residues in water sources. The photocatalytic degradation studies of related pyridine compounds in aqueous TiO2 suspensions provide insights into reaction kinetics and the potential for mineralization of organic pollutants (Abramović et al., 2004).

Synthesis and Characterization of Novel Compounds

The compound is integral to the synthesis and characterization of novel organic molecules with potential biological and chemical applications. Research on creating new molecular scaffolds and derivatives using this compound as a starting material or intermediate has led to the development of compounds with diverse structural and functional properties. These synthesized molecules are further analyzed for their potential applications in medicinal chemistry, biochemistry, and material science (Bakke & Říha, 2001).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

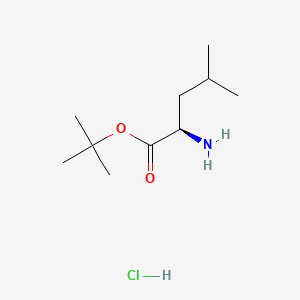

IUPAC Name |

(5-chloropyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJXHOFNDOAAPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40663815 | |

| Record name | 1-(5-Chloropyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138402-36-5 | |

| Record name | 1-(5-Chloropyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

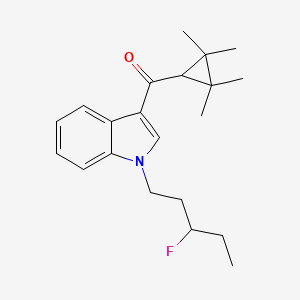

![[2,4,5,6,7-Pentadeuterio-1-(5-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone](/img/structure/B591152.png)

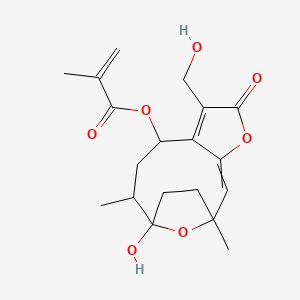

![3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-furo[2,3-e]isoindole]-6',8'-dione](/img/structure/B591157.png)